Diethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, including the formation of the thiophene and pyrimidine rings, followed by the introduction of the ethylsulfanyl and chloro groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and ethylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as amines or alkyl groups.
Scientific Research Applications
2,4-DIETHYL 5-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and pyrimidine derivatives with various functional groups. Examples include:
- 2-AMINO-4-CHLORO-6-METHYLPYRIMIDINE
- 5-CHLORO-2-ETHYLSULFANYLPYRIMIDINE
Uniqueness
2,4-DIETHYL 5-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20ClN3O5S2 |
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Molecular Weight |
458.0 g/mol |
IUPAC Name |
diethyl 5-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H20ClN3O5S2/c1-5-26-16(24)11-9(4)13(17(25)27-6-2)29-15(11)22-14(23)12-10(19)8-20-18(21-12)28-7-3/h8H,5-7H2,1-4H3,(H,22,23) |
InChI Key |
QFQUBLLWQYBDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NC(=NC=C2Cl)SCC |
Origin of Product |
United States |
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